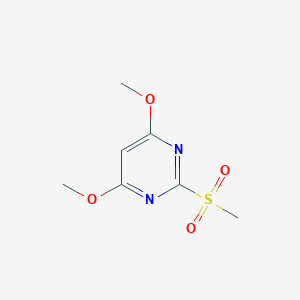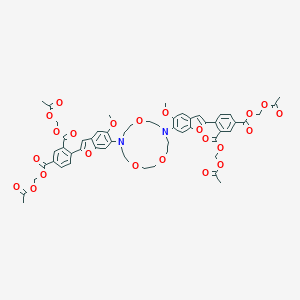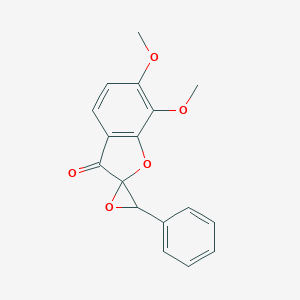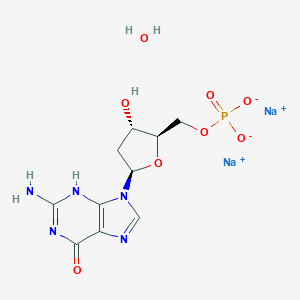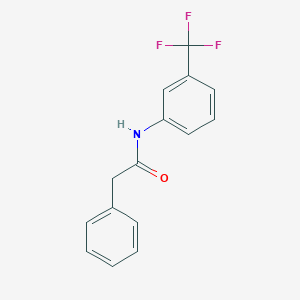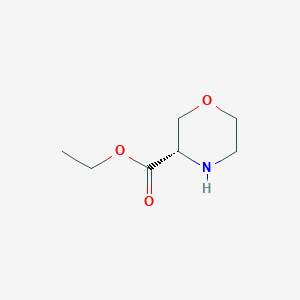
ethyl (3S)-morpholine-3-carboxylate
Descripción general
Descripción
Ethyl (3S)-morpholine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in organic synthesis and has been studied extensively for its potential use in drug discovery and development. In
Mecanismo De Acción
The exact mechanism of action of ethyl (ethyl (3S)-morpholine-3-carboxylate)-morpholine-3-carboxylate is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes involved in various cellular processes. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of ethyl (ethyl (3S)-morpholine-3-carboxylate)-morpholine-3-carboxylate are still being studied. However, it has been shown to have antitumor activity in various cancer cell lines. Additionally, this compound has been shown to have anticonvulsant activity in animal models of epilepsy. It is believed that the inhibition of HDAC activity by ethyl (ethyl (3S)-morpholine-3-carboxylate)-morpholine-3-carboxylate may play a role in these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl (ethyl (3S)-morpholine-3-carboxylate)-morpholine-3-carboxylate in lab experiments include its relatively simple synthesis method and its potential applications in drug discovery and development. However, there are also limitations to its use. For example, the exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound may have off-target effects that could complicate the interpretation of experimental data.
Direcciones Futuras
There are several future directions for research on ethyl (ethyl (3S)-morpholine-3-carboxylate)-morpholine-3-carboxylate. One potential area of research is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, this compound could be evaluated as a potential treatment for other diseases, such as Parkinson's disease and Huntington's disease. Finally, the use of ethyl (ethyl (3S)-morpholine-3-carboxylate)-morpholine-3-carboxylate in combination with other drugs could be explored as a potential strategy for improving the efficacy of cancer treatments.
Aplicaciones Científicas De Investigación
Ethyl (ethyl (3S)-morpholine-3-carboxylate)-morpholine-3-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been shown to have antitumor activity and has been evaluated as a potential treatment for various types of cancer. Additionally, this compound has been studied for its potential use as an anticonvulsant and as a treatment for Alzheimer's disease.
Propiedades
IUPAC Name |
ethyl (3S)-morpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-11-7(9)6-5-10-4-3-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOAAQVACAHQMK-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3S)-morpholine-3-carboxylate | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

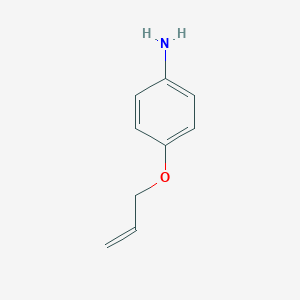
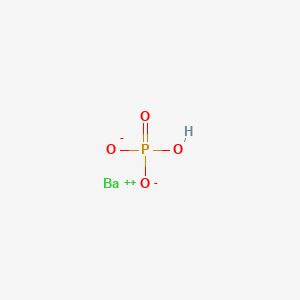
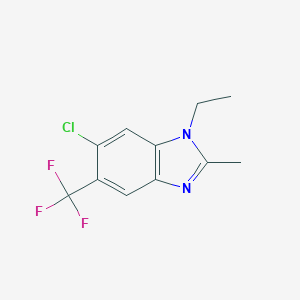
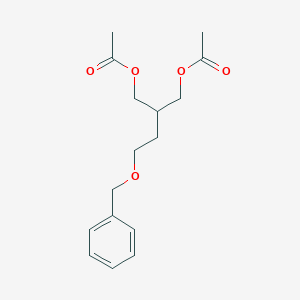
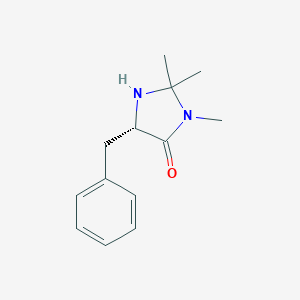
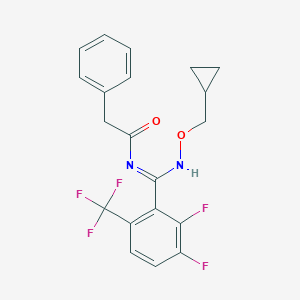
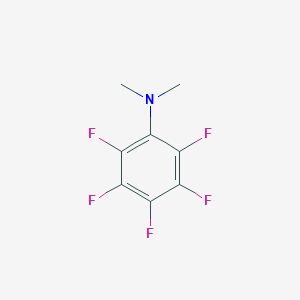
![ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B154806.png)
